8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . The molecule also includes a spiro[4.5]decane structure, which is a type of spirocyclic compound, and a 1,3-diazaspiro moiety, which is a type of nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is complex due to the presence of multiple rings and functional groups. The thiophene ring contributes to the aromaticity of the molecule, while the spiro[4.5]decane structure introduces a three-dimensional aspect to the molecule .Chemical Reactions Analysis
The compound “8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” likely undergoes various chemical reactions due to the presence of multiple reactive sites. For instance, the carbonyl groups can undergo nucleophilic addition reactions . The thiophene ring can participate in electrophilic aromatic substitution reactions .properties
IUPAC Name |
8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-9(8-2-1-7-19-8)15-5-3-12(4-6-15)10(17)13-11(18)14-12/h1-2,7H,3-6H2,(H2,13,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIJKFZCLPFLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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